N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring and a thiophene ring, both of which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide typically involves the reaction of 2-furanmethanol with 4-methylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents are employed.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-4-methylthiophene-2-carboxamide
- N-(2-furyl)-4-methylthiophene-2-carboxamide
- N-(2-hydroxypropyl)-4-methylthiophene-2-carboxamide
Uniqueness
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and biological properties. The hydroxyl group on the propyl chain further enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-9-6-10(18-7-9)12(15)14-8-13(2,16)11-4-3-5-17-11/h3-7,16H,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJSUNLKMSZPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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